molecular formula C8H5ClN2O6 B1606836 Methyl 2-chloro-3,5-dinitrobenzoate CAS No. 2213-79-8

Methyl 2-chloro-3,5-dinitrobenzoate

Cat. No.: B1606836
CAS No.: 2213-79-8
M. Wt: 260.59 g/mol
InChI Key: RJQRHZYXGHSNKQ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3,5-dinitrobenzoate: is an organic compound with the molecular formula C8H5ClN2O6 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted by a chlorine atom and two nitro groups, respectively. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

Methyl 2-chloro-3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Safety and Hazards

“Methyl 2-chloro-3,5-dinitrobenzoate” should be handled with care. Users are advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . It’s also important to avoid ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-3,5-dinitrobenzoate can be synthesized through the esterification of 2-chloro-3,5-dinitrobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions for about 12 hours. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as ether. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated to yield the desired compound as a pale-yellow solid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by extraction and purification steps to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Substituted benzoates with different functional groups.

    Reduction: 2-chloro-3,5-diaminobenzoate.

    Hydrolysis: 2-chloro-3,5-dinitrobenzoic acid and methanol.

Comparison with Similar Compounds

Methyl 2-chloro-3,5-dinitrobenzoate can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound due to the presence of both chlorine and nitro substituents on the benzene ring.

Properties

IUPAC Name

methyl 2-chloro-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQRHZYXGHSNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290098
Record name methyl 2-chloro-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2213-79-8
Record name NSC66543
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-chloro-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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